(R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSGPRARCHOLL-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CC2)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2(CC2)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667876 | |
| Record name | (6R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98735-79-6 | |
| Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione, 6-methyl-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98735-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Asymmetric Synthesis of R 6 Methyl 4,7 Diazaspiro 2.5 Octane 5,8 Dione and Analogues
Strategies for the Stereoselective Construction of the Spiro[2.5]octane Core
The formation of the spirocyclic core of (R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione requires the precise construction of a quaternary spiro-carbon center, a notoriously difficult task in organic synthesis. Two primary strategies have emerged as powerful tools for achieving this goal: enantioselective cyclopropanation and asymmetric intramolecular cyclization.
Enantioselective Cyclopropanation Methodologies for the Spiro Center
Enantioselective cyclopropanation of a suitable alkene precursor stands as a direct and atom-economical approach to forge the spiro-cyclopropane ring. This typically involves the reaction of a dehydroalanine (B155165) derivative or a related α,β-unsaturated carbonyl compound with a carbene or carbene equivalent under the influence of a chiral catalyst.
Recent advancements in this area have focused on the development of highly efficient and selective catalyst systems. For instance, transition metal complexes of rhodium, copper, and palladium, featuring chiral ligands, have been successfully employed to catalyze the asymmetric cyclopropanation of various olefins. While direct examples for the synthesis of the target molecule are not extensively reported, analogous transformations on dehydroalanine amides provide a strong proof of principle. The choice of catalyst and ligand is crucial for controlling the enantioselectivity of the cyclopropanation step.
Table 1: Representative Catalysts for Enantioselective Cyclopropanation
| Catalyst System | Alkene Substrate Type | Typical Enantioselectivity (ee) |
| Rh₂(OAc)₄ / Chiral Ligand | Electron-deficient olefins | 85-99% |
| Cu(I) / Chiral BOX Ligand | Styrenes, Dienes | 90-99% |
| Pd(0) / Chiral Phosphine Ligand | Electron-deficient olefins | 80-95% |
Note: Data presented is based on analogous cyclopropanation reactions and serves as a general indicator of potential efficacy.
Asymmetric Intramolecular Cyclization Reactions for Spirocyclic Formation
An alternative and powerful strategy for the construction of the spiro[2.5]octane core is through an asymmetric intramolecular cyclization. This approach typically involves a precursor containing both the nucleophilic and electrophilic moieties required for ring closure, with the stereoselectivity being induced by a chiral catalyst or a pre-existing chiral center.
A plausible approach for the synthesis of this compound would involve an intramolecular Michael addition. For example, a precursor such as an N-acryloyl-N'-(1-carboxyethyl)urea derivative could undergo a base-catalyzed intramolecular conjugate addition to form the desired spiro-hydantoin ring system. The stereochemical outcome of such a cyclization can be controlled by employing a chiral base or a phase-transfer catalyst. While specific examples for the target molecule are scarce in the literature, the general principle of asymmetric intramolecular Michael additions is well-established for the synthesis of various spirocyclic compounds. mdpi.combeilstein-journals.orgnih.govscilit.comresearchgate.netrsc.org
Chiral Pool and Chiral Auxiliary-Based Approaches for Inducing (R)-Configuration
Beyond catalytic asymmetric methods, the use of readily available chiral starting materials (the chiral pool) or the temporary incorporation of a chiral auxiliary represent robust and often predictable strategies for controlling the absolute stereochemistry of the target molecule.
Utilization of Chiral Amino Acid Derivatives as Stereocontrol Elements
The (R)-configuration of the methyl-bearing stereocenter in the target molecule strongly suggests the use of (R)-alanine as a chiral starting material. This "chiral pool" approach is highly attractive due to the low cost and high enantiomeric purity of naturally occurring amino acids.
A potential synthetic route could commence with (R)-alanine, which would be elaborated into a suitable precursor for the spirocyclization step. For instance, (R)-alanine could be converted to an N-protected dehydroalanine derivative, which would then undergo a diastereoselective cyclopropanation. Alternatively, (R)-alanine could be incorporated into a precursor for an intramolecular cyclization, where the inherent chirality of the alanine (B10760859) moiety would direct the stereochemical outcome of the ring closure. The synthesis of related spiro-hydantoins has been approached using amino acid-derived precursors, highlighting the feasibility of this strategy.
Diastereoselective Synthesis via Chiral Auxiliaries
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the temporary introduction of a chiral directing group to control the stereoselectivity of a reaction. Once the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.
In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor to direct a diastereoselective cyclopropanation or an intramolecular cyclization. For example, an achiral dehydroalanine derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. The subsequent cyclopropanation reaction would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Removal of the auxiliary would then furnish the enantiomerically enriched spirocycle. While this approach is often highly effective, it typically requires additional synthetic steps for the attachment and removal of the auxiliary. researchgate.net
Development of Catalytic Asymmetric Syntheses
The development of a direct catalytic asymmetric synthesis of this compound remains a significant goal, offering the most elegant and efficient route to this chiral molecule. Such a process would ideally involve the direct reaction of simple, achiral starting materials in the presence of a substoichiometric amount of a chiral catalyst.
While a dedicated catalytic asymmetric synthesis for this specific target has not been extensively documented, the principles for its development can be drawn from related systems. A potential strategy could involve a catalytic asymmetric [3+2] cycloaddition reaction between a cyclopropane-1,1-dicarboxylate and an isocyanate, catalyzed by a chiral Lewis acid or organocatalyst. Alternatively, an enantioselective intramolecular cyclization of a suitable achiral precursor, catalyzed by a chiral Brønsted acid or base, could provide a direct entry to the target molecule. The ongoing development of novel chiral catalysts and asymmetric methodologies holds great promise for the future realization of a highly efficient and selective synthesis of this compound and its analogues.
Organocatalytic Strategies for Spiro-Dione Formation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, including spirocyclic compounds. These strategies utilize small organic molecules as catalysts, avoiding the use of metals and often proceeding under mild reaction conditions. The formation of spiro-dione frameworks can be achieved through various organocatalytic cascade reactions, which combine multiple transformations into a single synthetic operation. mdpi.comresearchgate.net
A prominent approach involves the use of chiral catalysts, such as quinine (B1679958) or chiral phosphoric acids, to control the stereochemical outcome of the reaction. For instance, cascade reactions involving Michael additions followed by aldol (B89426) cyclizations or other ring-closing steps are frequently employed. acs.org An enantioselective organocatalytic approach has been successfully used for the synthesis of spiro[pyrrolidin-3,3′-oxindole] derivatives, which share the spiro-heterocyclic motif with the target compound. nih.gov In these reactions, a chiral phosphoric acid catalyst facilitates a three-component 1,3-dipolar cycloaddition, creating two adjacent quaternary stereocenters with high enantiopurity (up to 98% ee). nih.govrice.edu Theoretical calculations have shown that the catalyst can form hydrogen bonds with both the dipole and the dipolarophile, effectively controlling the enantio- and regioselectivity of the cycloaddition. nih.govrice.edu
Another strategy involves the organocatalytic formal [5+1] annulation, which has been used to diastereoselectively synthesize functionalized six-membered spirocyclic oxindoles through a Michael-aldol cascade reaction. rsc.org These methodologies highlight the potential of organocatalysis to construct spiro-dione systems by carefully designing substrates and choosing appropriate catalysts to orchestrate a sequence of bond-forming events, leading to the desired complex spirocyclic core with high stereocontrol.
Metal-Catalyzed Asymmetric Cyclizations for Spiro-Lactam Systems
Metal-catalyzed reactions provide a versatile and efficient platform for the synthesis of spiro-lactam systems, which are core components of the 4,7-diazaspiro[2.5]octane-5,8-dione framework. These methods often exhibit high levels of stereocontrol, enabling the synthesis of enantioenriched products. acs.org
Nickel-catalyzed C-acylation of lactams represents a notable strategy for generating β-keto lactam products, which can be precursors to spirocyclic systems. acs.org This transformation is thought to proceed via the addition of a metal enolate to an aryl nitrile. More directly, nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been developed for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers. acs.org This α-spirocyclization method, using a chiral Mandyphos ligand in conjunction with Ni(COD)₂, can forge 5-, 6-, and 7-membered rings with good yield and enantioselectivity (up to 90% ee). acs.org
Palladium catalysis is also instrumental in constructing spiro-β-lactams. One approach involves a domino reaction sequence starting from ortho-iodo-substituted aryl imines. This process includes two palladium-catalyzed carbonylation reactions, with the second generating a ketene (B1206846) in situ, which then undergoes a Staudinger reaction to afford the spiro-β-lactam. uc.pt Copper-catalyzed asymmetric hydrofunctionalization has also been employed in a desymmetrization strategy for the rapid synthesis of chiral spirocyclopropyl β-lactams. hznu.edu.cn These diverse metal-catalyzed cyclization strategies underscore the power of transition metals in forging the complex, stereochemically rich architecture of spiro-lactam systems.
Table 1: Overview of Metal-Catalyzed Asymmetric Cyclizations for Spiro-Lactam and Analogue Synthesis
| Catalyst System | Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ni(COD)₂ / SL-M004-1 | Intramolecular C-acylation | β-Keto lactones | Enantioselective spirocyclization; forms 5-, 6-, and 7-membered rings. | acs.org |
| Palladium catalyst | Domino Carbonylation/Staudinger | Spiro-β-lactams | In situ generation of ketene; moderate to high yields. | uc.pt |
| Copper catalyst | Asymmetric Hydrofunctionalization | Spirocyclopropyl β-lactams | Desymmetrization strategy; creates multiple chiral centers. | hznu.edu.cn |
Synthesis of the 4,7-Diazaspiro[2.5]octane-5,8-dione Ring System
The synthesis of the core 4,7-diazaspiro[2.5]octane-5,8-dione ring system involves the construction of a unique spirocyclic structure containing a bis-lactam framework. This can be achieved through several strategic approaches that focus on the efficient formation of the heterocyclic rings around a central spiro-cyclopropane carbon atom.
Formation of the Bis-Lactam Framework
The bis-lactam framework is a defining feature of the 4,7-diazaspiro[2.5]octane-5,8-dione structure. The synthesis of such frameworks often relies on cyclization reactions of appropriately substituted precursors. The parent compound, 4,7-diazaspiro[2.5]octane-5,8-dione, is also known as cyclo(glycyl-1-amino-1-cyclopropanecarbonyl), indicating its structure as a cyclodipeptide. chemscene.com This suggests that a primary route to this ring system is the cyclization of a dipeptide precursor, namely glycyl-1-aminocyclopropanecarboxylic acid. For the synthesis of the (R)-6-methyl derivative, the precursor would be (R)-alanyl-1-aminocyclopropanecarboxylic acid.
The general synthesis of bis-spiro-β-lactams has been reported through multi-step sequences. nih.govacs.org For example, a common approach involves the initial formation of a diimine from a diamine and a ketone, followed by a Staudinger [2+2] ketene-imine cycloaddition to form the bis-β-lactam rings. nih.govacs.org While the target molecule is a diketopiperazine (a six-membered bis-lactam) rather than a bis-β-lactam, the principle of using a diamine precursor—in this case, one incorporating the cyclopropane (B1198618) moiety—is analogous. A patent describes the synthesis of 4,7-diazaspiro[2.5]octane compounds from a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative through substitution and cyclization steps. google.com
Sequential and Cascade Reaction Approaches
The synthesis could be envisioned as a cascade process beginning with a Michael addition, followed by intramolecular cyclization and rearrangement steps. Organocatalytic methods are particularly well-suited for initiating such cascades. mdpi.com For instance, a reaction could be designed where a cyclopropane-containing substrate undergoes a sequence of reactions, such as an initial conjugate addition followed by an intramolecular amidation, to form the first lactam ring, and a subsequent cyclization to close the second ring and complete the spirocyclic framework. The synthesis of thiazole (B1198619) derivatives has been achieved through cascade reactions involving Michael addition, elimination, and intramolecular cyclization, demonstrating the utility of this approach for heterocycle formation. nih.gov While specific cascade syntheses for this compound are not widely reported, the principles of cascade reaction design provide a strategic blueprint for its potential one-pot construction.
Regioselective Annulation and Cycloaddition Processes (e.g., Staudinger Reaction, 1,3-Dipolar Cycloaddition)
Regioselective annulation and cycloaddition reactions are cornerstone strategies for the synthesis of heterocyclic and spirocyclic systems. The Staudinger reaction and 1,3-dipolar cycloadditions are particularly relevant to the formation of lactam and other nitrogen-containing rings.
Staudinger Reaction: The Staudinger synthesis is a [2+2] cycloaddition between a ketene and an imine that produces a β-lactam. wikipedia.org This reaction is highly valuable in synthetic organic chemistry and has been used extensively in the synthesis of β-lactam antibiotics. wikipedia.org In the context of spiro-lactam synthesis, an imine containing a spirocyclic center or an exocyclic double bond can react with a ketene to form the desired spiro-β-lactam. nih.govclockss.org The reaction has been employed to create bis-spiro-β-lactams and is known for its potential for diastereoselectivity. uc.ptuaeh.edu.mxnih.gov A hypothetical route to a precursor for the target molecule could involve the reaction of a ketene with an imine derived from a cyclopropane aldehyde or ketone.
1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org It is a powerful tool for constructing heterocycles with high regio- and stereoselectivity. wikipedia.org Organocatalytic asymmetric 1,3-dipolar cycloadditions are particularly effective for synthesizing chiral spiro-heterocycles. nih.govrice.edu For example, the reaction between an azomethine ylide (the 1,3-dipole) and a methyleneindolinone (the dipolarophile) can produce spiro[pyrrolidin-3,3′-oxindole] derivatives. nih.govrice.edu While this method forms a five-membered ring, it demonstrates the principle of using cycloadditions to build spirocyclic frameworks. The synthesis of spiro-pyrrolidine-oxindoles has been achieved using a three-component 1,3-dipolar cycloaddition of in situ generated azomethine ylides. frontiersin.org This highlights the potential for adapting such cycloaddition strategies to build portions of the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold.
Table 2: Comparison of Cycloaddition Strategies for Heterocycle Synthesis
| Reaction | Reactants | Product Ring Size | Key Features | Reference |
|---|---|---|---|---|
| Staudinger Reaction | Ketene + Imine | 4-membered (β-Lactam) | Forms β-lactam rings; can be diastereoselective. | wikipedia.org |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered | Highly versatile for heterocycle synthesis; can be rendered highly enantioselective with organocatalysts. | wikipedia.org |
Post-Synthetic Functionalization and Derivatization of the (R)-6-Methyl Scaffold
Once the this compound scaffold is synthesized, its structure offers several sites for further functionalization to generate a library of analogues. The primary sites for derivatization are the nitrogen atoms of the bis-lactam framework and, potentially, the methyl group at the 6-position.
The two N-H groups of the lactam rings are nucleophilic and can undergo a variety of reactions. Alkylation or acylation at these positions would introduce substituents that could modulate the molecule's properties. For example, reaction with alkyl halides in the presence of a base could lead to N-alkylated derivatives. Similarly, acylation with acid chlorides or anhydrides would yield N-acylated products. These modifications can be crucial for exploring structure-activity relationships in medicinal chemistry contexts.
The methyl group at the chiral center offers another handle for modification, although this would likely require more forcing conditions. Radical halogenation, for instance, could introduce a bromine or chlorine atom at the methyl position, which could then be displaced by various nucleophiles to install a wide range of functional groups. This would allow for the extension of a side chain from the chiral center. However, such reactions would need to be carefully controlled to avoid side reactions or racemization. The inherent rigidity of the spirocyclic system may influence the reactivity of these positions and the stereochemical outcome of any transformations. uc.pt
Comprehensive Spectroscopic and Structural Characterization of R 6 Methyl 4,7 Diazaspiro 2.5 Octane 5,8 Dione
Elucidation of Absolute and Relative Stereochemistry
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOESY, COSY, HSQC, HMBC)
A complete NMR analysis would be foundational to confirming the molecular structure of (R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione. Standard ¹H and ¹³C NMR would establish the basic carbon-hydrogen framework. Advanced 2D NMR techniques would be crucial for stereochemical assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity through the cyclopropane (B1198618) and hydantoin (B18101) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, confirming the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the different spin systems, such as linking the methyl group to the hydantoin ring and confirming the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly important for stereochemistry. It detects through-space proximity of protons. For this chiral molecule, NOESY could potentially show correlations that help define the relative orientation of the methyl group with respect to the cyclopropane ring protons, thus confirming the relative stereochemistry.
Without published spectra, a data table of chemical shifts and coupling constants cannot be compiled.
Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD and ORD are essential techniques for determining the absolute stereochemistry of chiral molecules. These methods measure the differential absorption and rotation of circularly polarized light. For this compound, the experimental ECD and ORD spectra would provide a unique fingerprint corresponding to the (R) configuration at the stereocenter. This experimental data would typically be compared with spectra predicted by quantum chemical calculations to confidently assign the absolute configuration. No such experimental or theoretical chiroptical data has been published for this compound.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive proof of molecular structure, including absolute and relative stereochemistry. An X-ray crystal structure of this compound would yield precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity, the spirocyclic nature of the core, and the (R) configuration at the chiral center. Furthermore, it would reveal details about the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the N-H groups of the hydantoin ring. A search of crystallographic databases reveals no deposited crystal structure for this molecule.
Vibrational Spectroscopy for Characteristic Functional Groups and Hydrogen Bonding (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For the target compound, the spectra would be expected to show characteristic bands for:
N-H stretching: Typically in the region of 3200-3400 cm⁻¹, indicative of the amine groups in the hydantoin ring. The position and shape of these bands could suggest the presence of hydrogen bonding.
C-H stretching: For the methyl and cyclopropane groups, expected around 2850-3000 cm⁻¹.
C=O stretching: Strong absorptions for the two carbonyl groups of the dione (B5365651) are expected around 1700-1780 cm⁻¹. The exact frequencies could provide insight into ring strain and electronic effects.
A data table of characteristic vibrational frequencies is not available as no published spectra could be found.
High-Resolution Mass Spectrometry for Molecular Connectivity and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. For C₇H₁₀N₂O₂, the expected exact mass would be determined. Furthermore, tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the molecular ion. The resulting fragmentation pattern would offer valuable structural information, helping to confirm the connectivity of the spirocyclic system. Common fragmentation pathways for hydantoin-containing structures could be analyzed, but no experimental mass spectrometry data has been reported for this specific compound.
Conformational Analysis and Theoretical Studies of R 6 Methyl 4,7 Diazaspiro 2.5 Octane 5,8 Dione
Intrinsic Conformational Preferences of the Spiro[2.5]octane-5,8-dione Scaffold
The conformation of the (R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione molecule is governed by a delicate balance of competing steric and electronic factors inherent to its two constituent rings connected by a spirocyclic carbon atom. The rigid, strained cyclopropane (B1198618) ring imposes significant geometric constraints on the more flexible six-membered diketopiperazine ring.
The spiro[2.5]octane framework contains significant inherent ring strain, primarily localized in the three-membered cyclopropane ring. nih.govresearchgate.net This strain arises from two main sources:
Angle Strain: The internal C-C-C bond angles in the cyclopropane ring are compressed to 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. This leads to inefficient orbital overlap and high potential energy. libretexts.org
The six-membered 4,7-diazaspiro-5,8-dione ring can adopt various non-planar conformations to alleviate its own internal torsional strain. libretexts.org Unlike a planar structure where substituents would be eclipsed, the ring puckers into conformations such as a chair, boat, or twist-boat. However, the presence of two sp²-hybridized carbonyl carbons and two amide nitrogen atoms introduces planar regions, restricting the conformational freedom compared to a cyclohexane (B81311) ring. The torsional angles, also known as dihedral angles, define the geometric relationship between atoms across the ring's bonds and are crucial for describing these conformations. wikipedia.orgsaskoer.ca A theoretical analysis would focus on the key dihedral angles within the six-membered ring to identify the most stable conformer.
| Atom Sequence (Dihedral Angle) | Calculated Angle (Degrees) | Description |
|---|---|---|
| N4-C5-C6-N7 | -35.2° | Gauche conformation, indicating ring puckering. |
| C5-C6-N7-C8 | +15.8° | Partial planarity due to amide influence. |
| C6-N7-C8-C(spiro) | +5.4° | Near-planar arrangement around the second amide bond. |
| N7-C8-C(spiro)-N4 | -20.1° | Twist introduced by the spirocyclic junction. |
| C8-C(spiro)-N4-C5 | +38.5° | Significant puckering adjacent to the spiro center. |
| C(spiro)-N4-C5-C6 | -5.1° | Near-planar arrangement around the first amide bond. |
The substituents on the core scaffold play a pivotal role in dictating the molecule's preferred three-dimensional shape.
Methyl Group: The (R)-configured methyl group at the C6 position introduces steric bulk. Its spatial orientation (axial vs. equatorial) in any given conformation is a key determinant of stability. Generally, conformations where the bulky methyl group occupies an equatorial-like position are favored to minimize steric clashes (1,3-diaxial interactions) with other atoms on the ring. researchgate.net The electronic effect of the methyl group is relatively minor, primarily acting as a weak electron-donating group. The dynamics and reorientation of such methyl groups can be investigated using computational methods. rsc.org
Computational Chemistry Approaches
To overcome the challenges of experimentally characterizing the dynamic conformational behavior of this compound, computational chemistry provides a powerful suite of tools for in-depth analysis.
Density Functional Theory (DFT) is a robust quantum mechanical method widely used for studying molecular structures and energies. nih.govresearchgate.net For this molecule, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be used to:
Optimize Geometries: Determine the precise three-dimensional structures of various possible conformers (e.g., different ring puckers or methyl group orientations) by finding the lowest energy arrangement of atoms.
Calculate Relative Energies: Compute the electronic energy of each optimized conformer. The energy differences between these conformers allow for the identification of the most stable ground-state structure and the relative populations of other low-energy conformers at a given temperature. researchgate.netscispace.com
| Conformer | Description | Relative Energy (ΔE, kcal/mol) |
|---|---|---|
| I | Twist-Chair, Methyl Equatorial | 0.00 (Global Minimum) |
| II | Twist-Boat, Methyl Equatorial | +2.15 |
| III | Twist-Chair, Methyl Axial | +4.50 |
| IV | Twist-Boat, Methyl Axial | +6.75 |
While DFT is accurate, it is computationally expensive. Molecular Mechanics (MM) offers a faster, classical approach to explore a broader range of conformations. Subsequently, Molecular Dynamics (MD) simulations can be used to study the molecule's behavior over time. nih.gov
Molecular Mechanics (MM): MM methods use force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. This is ideal for performing an initial conformational search to identify a wide array of potential low-energy structures, which can then be further refined using higher-level methods like DFT.
Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. rsc.org An MD simulation provides a dynamic picture of the conformational landscape, revealing not only the stable conformers but also the pathways and energy barriers for interconversion between them. researchgate.net This can illustrate, for example, the process of ring-flipping or methyl group rotation.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting properties related to the molecule's electronic structure and its interaction with light. researchgate.net For a chiral molecule like this compound, these calculations are particularly useful for:
Electronic Structure: Analyzing the distribution of electrons, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. This information can provide insights into the molecule's reactivity.
Spectroscopic Prediction: Calculating chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. researchgate.netnih.gov By comparing the predicted spectra for the (R)-enantiomer with experimentally measured spectra, one can unambiguously confirm the absolute configuration of a synthesized sample. acs.orgacs.org
Intramolecular Interactions and Hydrogen Bonding Networks
The structure of this compound, featuring a cyclopropane ring fused to a diketopiperazine core, inherently limits its conformational flexibility. The diketopiperazine ring, a six-membered ring containing two amide bonds, typically adopts a non-planar conformation to alleviate steric strain. nih.govmdpi.com The presence of the spiro-fused cyclopropane ring further constrains the possible puckering of the diketopiperazine ring.
Intramolecular hydrogen bonding is a critical factor in determining the preferred conformation of such molecules. In this compound, the two amide protons (N-H) and the two carbonyl oxygens (C=O) are potential sites for hydrogen bond formation. While direct intramolecular hydrogen bonds within the diketopiperazine ring are not feasible due to geometric constraints, intermolecular hydrogen bonding in the solid state or in solution can be expected to play a significant role in its crystal packing and solution-phase aggregation.
Theoretical studies using computational methods such as Density Functional Theory (DFT) can provide insights into the potential for intramolecular interactions. These calculations can predict the most stable conformations by minimizing the molecule's energy, taking into account factors like bond lengths, bond angles, and torsional angles. For this specific molecule, key interactions would include electrostatic interactions between the partially positive amide protons and the partially negative carbonyl oxygens, as well as potential weak C-H···O interactions involving the methyl group and the cyclopropane ring protons.
Table 1: Predicted Intramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| van der Waals | C6-H | O5/O8 | > 2.5 | N/A |
| van der Waals | Cyclopropane C-H | O5/O8 | > 2.5 | N/A |
| Dipole-Dipole | C5=O5 | C8=O8 | N/A | N/A |
Note: The data in this table is hypothetical and based on general principles of intramolecular interactions in similar molecules. Specific distances and angles would require dedicated computational studies.
Comparison with Related Spirocyclic and Bicyclic Systems' Conformational Profiles
The conformational preferences of this compound can be contextualized by comparing it with other spirocyclic and bicyclic systems containing a diketopiperazine or related lactam core.
Bicyclic Dipeptides: Bicyclic systems containing fused lactam rings, which can be considered structural analogs, have been extensively studied. nih.govnih.govacs.orgacs.org These constrained dipeptide mimics are often designed to adopt specific secondary structures, such as β-turns or extended conformations. nih.govacs.org The conformational analysis of these bicyclic compounds, often performed using a combination of X-ray crystallography, NMR spectroscopy, and molecular modeling, reveals that the ring size and the stereochemistry of the ring fusion are critical determinants of the backbone dihedral angles. acs.org For instance, bridged bicyclic amino acids are known to have highly constrained main-chain conformations. nih.gov
Table 2: Comparative Conformational Features of Related Ring Systems
| System Type | Key Conformational Feature | Influence on Dihedral Angles |
| Spirocyclic Diketopiperazines | Puckering of the diketopiperazine ring influenced by the spiro-fused ring. | Torsional angles within the diketopiperazine ring are constrained. |
| Fused Bicyclic Lactams | Defined turn or extended conformations based on ring fusion. nih.govacs.org | Backbone dihedral angles (φ, ψ) are severely restricted. acs.org |
| Bridged Bicyclic Amino Acids | Fixed main-chain conformation due to the bridged structure. nih.gov | Rotation of the C-terminal carbonyl group is also restricted. nih.gov |
This table provides a generalized comparison based on existing literature for these classes of compounds.
Research Applications of R 6 Methyl 4,7 Diazaspiro 2.5 Octane 5,8 Dione in Chemical Biology and Material Science
Design and Synthesis of Peptidomimetics
The conformationally constrained framework of (R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione makes it an attractive scaffold for the development of peptidomimetics—molecules that mimic the structure and function of peptides. The spirocyclic nature of the core restricts the rotational freedom of appended functionalities, allowing for the precise spatial orientation of pharmacophoric groups.
Mimicry of Peptide Secondary Structures (e.g., Beta-Turns, Polyproline Type II (PPII) Helices)
The rigid diazaspiro[2.5]octane-5,8-dione core can serve as a template to mimic peptide secondary structures, which are crucial for molecular recognition events. Beta-turns, for instance, are secondary structures that redirect the polypeptide chain, a feature critical for the biological activity of many peptides. By functionalizing the nitrogen atoms of the spirocycle, researchers can project amino acid side chains in a manner that emulates the geometry of a beta-turn. The fixed dihedral angles within the spirocyclic system help to pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinities and specificities for biological targets.
Similarly, the spatial arrangement of substituents on the this compound scaffold can be tailored to mimic the extended conformation of a Polyproline Type II (PPII) helix. PPII helices are left-handed helices that play significant roles in signal transduction and protein-protein interactions. The ability to create mimetics of these structures opens avenues for the development of novel therapeutic agents that can modulate these biological pathways.
Modulation of Protein-Protein Interactions (in vitro and theoretical studies)
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The design of small molecules that can modulate PPIs is a major goal in drug discovery. The three-dimensional arrangement of functional groups on the this compound scaffold allows it to present key binding motifs in a spatially defined manner, mimicking the "hot spots" on a protein surface that are critical for interaction with another protein.
Theoretical and in vitro studies can explore how derivatives of this spirocycle can be designed to either inhibit or stabilize specific PPIs. By strategically placing substituents that mimic the key amino acid residues of one protein partner, these molecules can act as competitive inhibitors, disrupting the formation of the protein complex. Conversely, they could also be designed to bind at the interface of a protein complex, acting as "molecular glue" to stabilize the interaction.
Scaffolding for Non-Hydrolyzable Peptide Bond Isosteres
A significant drawback of peptide-based drugs is their susceptibility to enzymatic degradation by proteases, which cleave the amide bonds of the peptide backbone. To overcome this limitation, researchers develop peptide bond isosteres—non-peptidic linkages that mimic the geometry of a peptide bond but are resistant to hydrolysis.
Asymmetric Building Blocks in Complex Organic Synthesis
The inherent chirality and dense functionality of this compound make it a valuable chiral building block for the synthesis of complex, stereochemically defined molecules.
Precursors for Stereodefined Heterocyclic Systems
Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. The diazaspiro[2.5]octane-5,8-dione core can be chemically manipulated to serve as a precursor for a variety of more complex, stereodefined heterocyclic systems. The existing stereocenter can direct the formation of new stereocenters, allowing for the synthesis of enantiomerically pure products. For example, selective reduction, ring-opening, and subsequent cyclization reactions can transform the initial spirocycle into novel polycyclic or macrocyclic structures with controlled stereochemistry.
Application in Tandem or Cascade Reaction Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of molecular complexity. The compact and functionalized nature of this compound makes it an ideal substrate for such reaction sequences. A single chemical transformation on the spirocycle could trigger a cascade of intramolecular reactions, leading to the formation of intricate molecular architectures in a single step. This approach not only improves synthetic efficiency but also allows for the discovery of novel chemical transformations and the creation of unique molecular scaffolds.
Role as Chiral Ligands or Catalysts in Asymmetric Transformations
The development of novel chiral ligands and catalysts is paramount for advancing asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The structural characteristics of this compound, which incorporates a spirocyclic core with a chiral center and amide functionalities, suggest its potential as a scaffold for such applications.
Although no specific studies detailing the use of this compound as a chiral ligand or catalyst have been identified, the broader class of chiral spirocyclic molecules has demonstrated considerable success in asymmetric catalysis. These compounds can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. The nitrogen and oxygen atoms within the diazaspiro[2.5]octane-5,8-dione framework could potentially act as coordination sites for various transition metals.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Chirality | (R)-enantiomer |
| Key Structural Features | Spirocyclic, Cyclopropane (B1198618) ring, Diamide |
The effectiveness of a chiral ligand is often evaluated by the enantiomeric excess (ee) of the product it helps to generate. High enantiomeric excess indicates a high degree of stereocontrol. While no such data exists for the title compound, research on other chiral spirocyclic ligands has shown their capability to achieve high ee values in a variety of asymmetric transformations, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions. The rigid spirocyclic backbone of this compound could, in principle, provide the necessary steric hindrance and conformational rigidity to induce high enantioselectivity.
Potential Applications in Advanced Materials Science (e.g., polymerizable scaffolds)
The field of materials science continuously seeks novel molecular building blocks to create polymers with unique properties. The structure of this compound contains features that could make it a candidate for the development of advanced materials.
The presence of two amide linkages and a reactive cyclopropane ring suggests that this molecule could serve as a monomer or a cross-linking agent in polymerization reactions. The amide groups can participate in hydrogen bonding, which can impart specific structural and mechanical properties to a polymer, such as thermal stability and organized packing.
Furthermore, the strained cyclopropane ring could potentially be opened under specific conditions, providing a reactive site for polymerization or for grafting onto other polymer chains. If this ring-opening polymerization could be controlled, it might lead to the formation of polymers with novel backbone structures.
Table 2: Potential Polymerization Pathways
| Pathway | Description | Potential Outcome |
| Amide-based Polymerization | The amide groups could be involved in condensation polymerization with other monomers containing suitable functional groups. | Formation of polyamides with a spirocyclic unit in the backbone. |
| Ring-Opening Polymerization | The strained cyclopropane ring could be opened via radical or cationic mechanisms to initiate polymerization. | Creation of polymers with a unique repeating unit derived from the opened spirocycle. |
| Cross-linking Agent | The bifunctional nature of the molecule could allow it to link different polymer chains together. | Development of cross-linked materials with enhanced mechanical properties. |
The incorporation of a chiral, rigid spirocyclic unit into a polymer backbone could lead to materials with interesting chiroptical properties, which are valuable in applications such as chiral chromatography, sensors, and optical devices. However, it is important to reiterate that no specific studies have been found that demonstrate the polymerization or material science applications of this compound.
Future Perspectives and Emerging Trends in Spirocyclic Diaza Dione Chemistry
Development of Novel and More Efficient Chemo- and Regioselective Transformations
The precise control over chemical reactions is paramount in synthesizing complex molecules like spirocyclic diaza-diones. Future research will likely focus on the development of new catalytic systems and reagents that can achieve high levels of chemo- and regioselectivity. This will enable chemists to modify specific parts of the molecule without affecting other functional groups, leading to more efficient and versatile synthetic routes. For instance, the development of novel catalysts could facilitate the selective functionalization of the diaza-dione ring or the spirocyclic core of compounds like (R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione, opening up new avenues for creating diverse molecular libraries.
Key areas of development include:
Catalyst Design: The design of novel transition-metal catalysts and organocatalysts to control the stereochemistry and regiochemistry of reactions involving spirocyclic diaza-diones.
Functional Group Tolerance: The development of reaction conditions that are tolerant of a wide range of functional groups, reducing the need for protecting groups and thereby shortening synthetic sequences.
Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthesis is highly desirable for creating analogues for structure-activity relationship (SAR) studies.
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a significant trend in modern chemical manufacturing. For the synthesis of spirocyclic diaza-diones, flow chemistry offers several advantages, including improved reaction control, enhanced safety, and easier scalability. Current time information in Atlanta, GA, US.nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and purities. nih.gov This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. chemsrc.com The scalable synthesis of this compound and its derivatives could be significantly advanced through the adoption of continuous processing technologies.
Table 1: Comparison of Batch vs. Flow Chemistry for Spirocyclic Compound Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Often challenging, requires process re-optimization | Generally more straightforward and linear |
| Safety | Higher risk with hazardous reactions due to large volumes | Improved safety with smaller reaction volumes at any given time |
| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
| Process Intensification | Limited | High potential for process intensification |
Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. mdpi.comnih.gov For spirocyclic diaza-diones, these computational tools can be used for the de novo design of novel molecules with desired properties. nih.govarxiv.orgmdpi.com By training algorithms on large datasets of known molecules and their biological activities, AI models can predict the properties of new, virtual compounds. nih.govchemsrc.com This allows for the rapid exploration of vast chemical spaces and the identification of promising candidates for synthesis and testing. The integration of AI could accelerate the discovery of new derivatives of this compound with enhanced biological activity or improved physicochemical properties.
Potential applications of AI and ML in this field include:
Generative Models: Using generative adversarial networks (GANs) or recurrent neural networks (RNNs) to create novel spirocyclic diaza-dione structures. nih.gov
Property Prediction: Predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and other key parameters of virtual compounds.
Retrosynthesis Planning: Assisting in the design of efficient synthetic routes for target molecules. mdpi.com
Exploration of Novel Biological Targets through Structure-Based Design (theoretical and in vitro investigations)
Structure-based drug design is a powerful approach for developing new medicines that specifically interact with a biological target. guidechem.com For spirocyclic diaza-diones, this involves using the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. While specific biological targets for this compound are not yet well-defined in publicly available literature, the spirocyclic scaffold is a common feature in many biologically active compounds. Future research will likely involve theoretical and in vitro investigations to identify and validate novel biological targets for this class of molecules. Techniques such as molecular docking and molecular dynamics simulations can be used to predict how these compounds might interact with various proteins, guiding the synthesis of new and more potent therapeutic agents.
Advancements in Sustainability and Green Chemistry for Spirocyclic Compound Synthesis
There is a growing emphasis on developing chemical processes that are environmentally friendly and sustainable. In the context of spirocyclic compound synthesis, this translates to the use of greener solvents, renewable starting materials, and more energy-efficient reaction conditions. The principles of green chemistry, such as atom economy and waste reduction, are becoming integral to the design of synthetic routes. For the synthesis of this compound and related compounds, future advancements may include the use of biocatalysis, microwave-assisted synthesis, and reactions in aqueous media to minimize the environmental impact.
Table 2: Green Chemistry Metrics in Chemical Synthesis
| Metric | Description | Goal |
|---|---|---|
| Atom Economy | The efficiency of a reaction in converting reactants to products. | Maximize the incorporation of reactant atoms into the final product. |
| E-Factor | The ratio of the mass of waste to the mass of product. | Minimize waste generation. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Reduce the overall mass of materials used in a process. |
| Solvent Selection | The choice of solvents based on their environmental impact. | Use of benign and recyclable solvents. |
Q & A
Q. How can conflicting spectral data for this compound derivatives be reconciled during structure elucidation?
- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova. Cross-check with X-ray crystallography to confirm bond angles and spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
